7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

AMPA receptor modulation potassium channel pharmacology chemical probe design

7-Chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 899977-08-3) is a synthetic heterocyclic compound belonging to the 1,2,4-benzothiadiazine 1,1-dioxide (BTD) class, a privileged scaffold in medicinal chemistry with documented pharmacological activities spanning AMPA receptor positive allosteric modulation, potassium channel modulation, anticancer, antiviral, and antiparasitic applications. The compound is characterized by a molecular formula of C₁₃H₁₀ClN₃O₂S₂, a molecular weight of 339.8 g/mol, and the InChI Key AFIVEEXSTKHYMZ-UHFFFAOYSA-N.

Molecular Formula C13H10ClN3O2S2
Molecular Weight 339.81
CAS No. 899977-08-3
Cat. No. B2715795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
CAS899977-08-3
Molecular FormulaC13H10ClN3O2S2
Molecular Weight339.81
Structural Identifiers
SMILESC1=CC(=CN=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl
InChIInChI=1S/C13H10ClN3O2S2/c14-10-3-4-11-12(6-10)21(18,19)17-13(16-11)20-8-9-2-1-5-15-7-9/h1-7H,8H2,(H,16,17)
InChIKeyAFIVEEXSTKHYMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide: Structural Identity and Compound Class Context for Procurement Screening


7-Chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide (CAS 899977-08-3) is a synthetic heterocyclic compound belonging to the 1,2,4-benzothiadiazine 1,1-dioxide (BTD) class, a privileged scaffold in medicinal chemistry with documented pharmacological activities spanning AMPA receptor positive allosteric modulation, potassium channel modulation, anticancer, antiviral, and antiparasitic applications [1]. The compound is characterized by a molecular formula of C₁₃H₁₀ClN₃O₂S₂, a molecular weight of 339.8 g/mol, and the InChI Key AFIVEEXSTKHYMZ-UHFFFAOYSA-N . It features a 7-chloro substituent on the benzene ring, a 3-(pyridin-3-ylmethyl)thio group at the thiadiazine 3-position, and the signature 1,1-dioxide sulfone moiety. This compound is currently catalogued as a research screening compound by multiple chemical suppliers but lacks published primary literature reporting quantitative biological activity data specific to this exact structure.

Why Substitution with Other 1,2,4-Benzothiadiazine 1,1-Dioxides Fails: Structural Differentiation of 7-Chloro-3-(Pyridin-3-ylmethylthio) CAS 899977-08-3


Within the 1,2,4-benzothiadiazine 1,1-dioxide (BTD) family, subtle structural modifications at positions 3, 7, or the heterocyclic ring can produce profound shifts in biological target engagement, as established across multiple published BTD series [1]. Replacing the 3-(pyridin-3-ylmethyl)thio substituent of CAS 899977-08-3 with a simple methyl group yields the 7-chloro-3-methyl analog (diazoxide scaffold), a well-characterized K_ATP channel opener with vasodilatory and antihyperglycemic activity [2]. Conversely, the 7-fluoro analog (CAS 899750-34-6) introduces different electronic and steric properties at the benzene ring position that can alter receptor binding and metabolic stability . The unsubstituted parent compound lacking the 7-chloro group (CAS 899966-37-1) represents yet another distinct chemical entity . These structural differences make interchanging BTD analogs unreliable for reproducible screening results or structure-activity relationship (SAR) studies, as each substitution pattern can independently affect target potency, selectivity, ADME properties, and physicochemical behavior.

Quantitative Differentiation Evidence for 7-Chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide (CAS 899977-08-3)


Structural Differentiation via the 3-(Pyridin-3-ylmethyl)thio Substituent: A Key Distinction from the 3-Methyl Diazoxide Scaffold

The 3-position substituent is a critical determinant of biological target engagement in the BTD class. Published data on closely related BTD AMPA receptor positive allosteric modulators (AMPAR PAMs) demonstrate that the presence of a 3-methyl group directs the binding mode into one conformational pathway, while bulkier or heteroaryl-containing substituents can redirect binding and alter allosteric potentiation efficacy [1]. For example, 7-chloro-substituted BTDs with optimized 2,3,4-alkyl substitution patterns achieved AMPA receptor EC₂× values of 2.7–4.3 μM in FLIPR assays, while 4-cyclopropyl substitution alone reduced potency to EC₂× = 60 μM [1]. CAS 899977-08-3, with its 3-(pyridin-3-ylmethyl)thio group—a significantly different substituent from simple alkyl chains—offers a structurally orthogonal starting point relative to the classic 3-methyl BTD (diazoxide-type) chemotype for exploring distinct biological target spaces [2].

AMPA receptor modulation potassium channel pharmacology chemical probe design

7-Chloro Substitution: Physicochemical Differentiation from the 7-Fluoro and 7-Unsubstituted Analogs with Implications for Target Binding

The 7-chloro substituent on CAS 899977-08-3 (MW 339.8) confers distinct physicochemical properties compared to the 7-fluoro analog (CAS 899750-34-6, MW 323.4) and the 7-unsubstituted parent compound (CAS 899966-37-1, MW 305.4) . The chlorine atom provides a larger van der Waals radius (1.75 Å vs. 1.47 Å for fluorine), greater lipophilicity contribution (π = +0.71 for Cl vs. +0.14 for F on aromatic systems), and distinct halogen bonding potential compared to fluorine [1]. In related BTD AMPAR PAM series, chloro-substituted compounds have demonstrated the highest activity among halogen variants; specifically, chloro-substituted compound 25b in the Colson et al. isostere study exhibited the greatest AMPAR potentiation activity among all tested analogs [2]. The molecular weight difference between the 7-Cl (339.8) and 7-unsubstituted (305.4) compounds corresponds to a ΔMW of 34.4 g/mol, which can meaningfully affect solubility, permeability, and protein binding.

halogen bonding physicochemical profiling medicinal chemistry SAR

The Pyridin-3-ylmethylthio Group: A Potential Metal-Coordinating or Hydrogen-Bonding Pharmacophoric Element Absent from Classical BTD Drugs

The 3-(pyridin-3-ylmethyl)thio substituent contains both a thioether linker and a pyridine nitrogen atom capable of participating in metal coordination, hydrogen bonding, or π-π stacking interactions. This dual functionality is absent from the 3-amino, 3-alkyl, and 3-methylthio BTD series that dominate the published literature. The pyridine nitrogen (pKa ~5.2 for pyridine) can serve as a hydrogen bond acceptor at physiological pH, while the thioether sulfur can engage in chalcogen bonding or coordinate to metalloenzyme active sites [1]. Published studies on pyridinylmethylthio-containing compounds outside the BTD scaffold have demonstrated potent biological activity; for instance, 3-benzamidomethyl-6-(pyridin-3-ylmethylthio)-2-styrylimidazo[1,2-b]pyridazine exhibited an IC₅₀ of 68 nM in a CNS-targeted assay [2]. This suggests that the pyridin-3-ylmethylthio moiety can be a productive pharmacophoric element when appropriately presented on a heterocyclic scaffold.

pharmacophore modeling metal chelation kinase inhibitor design

ZINC Database Molecular Descriptors: Drug-Likeness and Physicochemical Positioning Relative to Known BTD Drugs

Computational profiling via the ZINC database provides quantitative drug-likeness parameters for CAS 899977-08-3: topological polar surface area (tPSA) = 80.3 Ų, 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 4 rotatable bonds (ZINC entry ZINC212943) [1]. These values place the compound within favorable drug-like chemical space (tPSA < 140 Ų for oral bioavailability; rotatable bonds ≤ 10 for reasonable conformational entropy). For context, the clinically used BTD drug diazoxide (MW 230.7, tPSA ~73.6 Ų, 0 HBD, 3 HBA) is smaller and less polar [2]. CAS 899977-08-3 has a higher molecular weight (339.8 vs. 230.7) and greater tPSA (80.3 vs. ~73.6 Ų), suggesting potentially lower passive membrane permeability but greater opportunities for specific polar interactions with biological targets.

drug-likeness computational screening lead-likeness assessment

Anticancer and Antituberculostatic Class-Level Activity of Related 3-Heteroaryl BTD 1,1-Dioxides Establishes Screening Rationale

The most structurally relevant published biological data come from Gobis et al. (2013), who reported the synthesis and biological evaluation of 3-heteroaryl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxides—compounds sharing the identical core scaffold and synthetic methodology as CAS 899977-08-3 [1]. In this study, eight compounds from the series inhibited the growth of renal cancer and non-small cell lung cancer (NSCLC) cell lines, demonstrating the anticancer potential of this specific BTD subclass. The synthesis employed 2-chlorobenzenesulfonamide condensation with heterocyclic methyl carbimidates—the same synthetic route described for CAS 899977-08-3 [1]. While CAS 899977-08-3 itself was not among the specific compounds tested, the structural proximity to the active compounds in this series supports its inclusion in anticancer screening panels targeting renal and NSCLC indications.

anticancer screening tuberculostatic activity renal cancer NSCLC

PI3Kδ Selectivity Class Evidence: BTD 1,1-Dioxide Scaffold Maintains Isoform Selectivity Despite Reduced Potency vs. Quinazolinone Leads

Gong et al. (2019) demonstrated that 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives function as PI3Kδ inhibitors with maintained isoform selectivity despite reduced absolute potency compared to quinazolinone lead compounds [1]. Key findings: compound 15a (5-indolyl derivative) showed PI3Kδ IC₅₀ = 217 nM, while compound 15b (3,4-dimethoxyphenyl derivative) showed IC₅₀ = 266 nM [1]. Critically, compound 15b exhibited >21-fold selectivity for PI3Kδ over PI3Kγ, whereas the corresponding quinazolinone lead 4 was a dual PI3Kδ/γ inhibitor—demonstrating that the BTD scaffold can enhance isoform selectivity [1]. The introduction of a fluorine atom at the 7-position was generally disfavored for PI3Kδ activity [1]. CAS 899977-08-3, bearing a 7-chloro rather than 7-fluoro substituent and a distinct 3-(pyridin-3-ylmethyl)thio group, represents an unexplored chemotype within this PI3Kδ space that may offer a different selectivity-activity profile.

PI3Kδ inhibition B-cell malignancies kinase selectivity SU-DHL-6

Recommended Research Application Scenarios for 7-Chloro-3-((pyridin-3-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-Dioxide CAS 899977-08-3 Based on Available Evidence


Oncology Screening Libraries: Renal Cancer and Non-Small Cell Lung Cancer (NSCLC) Target Discovery

Based on the class-level anticancer activity demonstrated by structurally analogous 3-heteroaryl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxides against renal cancer and NSCLC cell lines [1], CAS 899977-08-3 is rationally positioned as a screening candidate for oncology-focused phenotypic or target-based assays. Procurement for comprehensive cancer cell line panels (e.g., NCI-60) or renal/lung cancer-specific kinase inhibitor screening cascades is supported by the established susceptibility of these tumor types to the BTD chemotype.

PI3Kδ-Selective Inhibitor Lead Generation for B-Cell Malignancy Programs

The BTD 1,1-dioxide scaffold has demonstrated the capacity to maintain PI3Kδ isoform selectivity (>21-fold over PI3Kγ) while achieving sub-micromolar cellular potency (IC₅₀ 217-266 nM for optimized analogs) [2]. CAS 899977-08-3, with its 7-chloro substitution (avoiding the activity-detrimental 7-fluoro modification noted in the Gong et al. SAR [2]), merits inclusion in PI3Kδ biochemical and cellular screening panels. Its structural divergence from published PI3Kδ BTD inhibitors may reveal novel binding modes or selectivity profiles.

AMPA Receptor Positive Allosteric Modulator (AMPAR PAM) Screening: Exploration of Non-Alkyl 3-Position Substituents

The 3-position substituent is the primary driver of AMPAR PAM potency and binding mode in the BTD series, with optimized trialkyl-substituted 7-chloro BTDs reaching EC₂× values of 2.7-4.3 μM in FLIPR assays [3]. CAS 899977-08-3 introduces a 3-(pyridin-3-ylmethyl)thio group—a structural departure from all published AMPAR PAM BTDs—offering a unique opportunity to probe whether heteroaryl-thioether substituents at this position can engage the allosteric binding pocket with distinct potency, efficacy, or subtype selectivity (GluA1-4) compared to classical alkyl or alkylamino modifications.

Metalloenzyme Inhibitor Screening: Exploiting the Pyridin-3-ylmethylthio Metal-Coordinating Pharmacophore

The thioether sulfur and pyridine nitrogen atoms within the 3-(pyridin-3-ylmethyl)thio substituent of CAS 899977-08-3 provide a bidentate metal-coordinating motif absent from classical BTD drugs [4]. This structural feature supports screening against metalloenzyme targets, including matrix metalloproteinases (MMPs), carbonic anhydrases, histone deacetylases (HDACs), and cytochrome P450 enzymes. The BTD core has precedent as an MMP inhibitor scaffold [4], and the added metal-coordinating functionality of CAS 899977-08-3 may enhance target engagement in these systems.

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